Benzothiazole, 2-[(aminooxy)methyl]-
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Overview
Description
Benzothiazole, 2-[(aminooxy)methyl]- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazole derivatives are widely used in various fields such as medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole, 2-[(aminooxy)methyl]- typically involves the reaction of 2-aminobenzenethiol with various aldehydes or ketones. One common method is the condensation of 2-aminobenzenethiol with formaldehyde, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity products. The use of green chemistry principles, such as solvent-free reactions and environmentally friendly reagents, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[(aminooxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens or alkyl halides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Benzothiazole, 2-[(aminooxy)methyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or fluorescent probe.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, rubber accelerators, and corrosion inhibitors
Mechanism of Action
The mechanism of action of benzothiazole, 2-[(aminooxy)methyl]- involves its interaction with various molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used as a rubber accelerator and corrosion inhibitor.
2-Methylbenzothiazole: Utilized in the synthesis of dyes and other industrial chemicals.
Uniqueness
Benzothiazole, 2-[(aminooxy)methyl]- is unique due to its aminooxy functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and other molecular targets, making it a valuable compound in medicinal chemistry and other research fields .
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
O-(1,3-benzothiazol-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C8H8N2OS/c9-11-5-8-10-6-3-1-2-4-7(6)12-8/h1-4H,5,9H2 |
InChI Key |
YGAWPVSHKADCLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CON |
Origin of Product |
United States |
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